![molecular formula C15H9BrFNO2 B4762712 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione](/img/structure/B4762712.png)
5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione
Overview
Description
5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione is not fully understood, but it is believed to involve the inhibition of specific enzymes through the formation of covalent bonds with their active sites. This compound has been shown to selectively target certain protein kinases, such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 (GSK-3), which are involved in cell cycle regulation and signaling pathways. By inhibiting these enzymes, 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione can disrupt the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione have been investigated in various in vitro and in vivo models. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell cycle progression. It has also been shown to reduce inflammation by suppressing the production of pro-inflammatory cytokines and chemokines. In addition, 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione has been reported to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione in lab experiments is its high potency and selectivity towards specific enzymes, which allows for precise targeting of biological pathways. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully evaluated in preclinical studies before further development.
Future Directions
There are several potential future directions for the research on 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione. One of the areas of interest is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is the investigation of its potential as a lead compound for the development of new antibiotics and antifungal agents. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential side effects, as well as to optimize its synthesis and purification methods. Finally, the exploration of new derivatives and analogs of 5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione could lead to the discovery of novel compounds with improved potency and selectivity.
Scientific Research Applications
5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including protein kinases and phosphodiesterases, which are involved in several pathological conditions such as cancer, inflammation, and neurodegenerative diseases. This compound has also been investigated for its antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics and antifungal agents.
properties
IUPAC Name |
5-bromo-1-[(4-fluorophenyl)methyl]indole-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-10-3-6-13-12(7-10)14(19)15(20)18(13)8-9-1-4-11(17)5-2-9/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBXQIMDYMEMAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C(=O)C2=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-1-(4-fluorobenzyl)-1H-indole-2,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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